molecular formula C10H8F4O3 B13602385 3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

Cat. No.: B13602385
M. Wt: 252.16 g/mol
InChI Key: UZZIGQMNHJVYBA-UHFFFAOYSA-N
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Description

3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require a solvent like acetonitrile and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the trifluoromethyl group .

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the combination of a hydroxypropanoic acid moiety with a fluorinated phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

3-[2-fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

InChI

InChI=1S/C10H8F4O3/c11-7-4-6(10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4,8,15H,3H2,(H,16,17)

InChI Key

UZZIGQMNHJVYBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)O

Origin of Product

United States

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